3-(3,4-dimethylphenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
説明
The compound 3-(3,4-dimethylphenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by:
- A 3,4-dimethylphenyl substituent at position 2.
- A (2,5-dimethylphenyl)methyl group at position 5. Its molecular formula is C₂₅H₂₄N₅O, with a molecular weight of 410.50 g/mol (inferred from analogs in –13).
特性
IUPAC Name |
3-(3,4-dimethylphenyl)-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-13-5-6-15(3)17(9-13)11-25-12-22-20-19(21(25)27)23-24-26(20)18-8-7-14(2)16(4)10-18/h5-10,12H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVGVPNDZXWJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)N=NN3C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3-(3,4-dimethylphenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
3-(3,4-dimethylphenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials or chemical processes.
作用機序
The mechanism of action of 3-(3,4-dimethylphenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
類似化合物との比較
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs and their substituent effects are summarized below:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The target’s 3,4-dimethylphenyl group provides steric bulk and lipophilicity, contrasting with fluorine (BI64063, electron-withdrawing) or methoxy groups () that improve solubility .
- Oxadiazole vs. Benzyl Substituents: Compounds with oxadiazole rings (e.g., ) exhibit higher polarity and molecular weight compared to the target’s benzyl group .
Anticancer Activity ():
Triazolopyrimidinones with thioglycoside or ethylthio substituents (e.g., compounds 3 and 4 in ) demonstrated activity against MCF-7 and A-549 cancer cells.
Physicochemical Data Comparison
Notes:
生物活性
The compound 3-(3,4-dimethylphenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on various research studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 304.38 g/mol. Its structure includes a triazolo-pyrimidine core substituted with dimethylphenyl groups, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of triazolopyrimidine derivatives in cancer therapy. The compound in focus has shown significant antiproliferative effects against various cancer cell lines.
In Vitro Studies
-
Cell Lines Tested :
- HeLa (cervical cancer)
- A549 (lung cancer)
- HT-29 (colorectal cancer)
- IC50 Values :
-
Mechanism of Action :
- Tubulin Inhibition : The compound inhibits tubulin polymerization, which is critical for cell division. It was found to block cells in the G2/M phase of the cell cycle and induce apoptosis via mitochondrial pathways.
- Apoptosis Induction : Apoptosis was confirmed by mitochondrial depolarization and activation of caspase-9 .
In Vivo Studies
In vivo models using zebrafish demonstrated that the compound significantly reduced tumor growth and displayed favorable pharmacokinetics and bioavailability profiles .
Comparative Biological Activity
The following table summarizes the biological activity of the compound compared to other known triazolopyrimidine derivatives:
| Compound Name | IC50 (HeLa) | IC50 (A549) | Mechanism of Action |
|---|---|---|---|
| Compound A | 30 nM | 43 nM | Tubulin polymerization inhibition |
| Compound B | 160 nM | 240 nM | Apoptosis induction via caspases |
| Target Compound | 38 nM | 43 nM | G2/M phase arrest and apoptosis |
Case Studies and Research Findings
- Study on Structural Modifications : Research indicated that modifications at specific positions on the triazolopyrimidine scaffold enhanced antiproliferative activity. For instance, substituents at the 2-position significantly influenced potency against cancer cell lines .
- Screening for Anticancer Activity : A comprehensive screening identified this compound as a promising candidate among a library of drugs tested against multicellular spheroids, highlighting its potential for further development as an anticancer agent .
- Synergistic Effects : Investigations into combination therapies revealed that when used alongside other chemotherapeutics, this compound could enhance overall efficacy while reducing side effects typically associated with high-dose treatments .
Q & A
Q. How to address conflicting reports on metabolic stability?
- Methodological Answer : Conduct comparative microsomal stability assays (human vs. rodent liver microsomes) with LC-MS metabolite identification. For example, methyl groups may confer resistance to oxidation, but species-specific cytochrome P450 activity can alter degradation rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
